molecular formula C20H16N6O2 B2820119 3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 587013-80-7

3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2820119
CAS No.: 587013-80-7
M. Wt: 372.388
InChI Key: FXOZTDSTLGVRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C20H16N6O2 and its molecular weight is 372.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in the realm of cancer therapy and enzyme inhibition. The following sections will detail the biological activity of this compound based on recent research findings.

  • Molecular Formula : C20H16N6O2
  • Molecular Weight : 364.38 g/mol
  • CAS Number : 1226457-10-8

Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family exhibit potent anticancer properties. The proposed mechanisms include:

  • Caspase Activation : Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases (caspase-3, -8, and -9), which are crucial for programmed cell death .
  • Inhibition of NF-κB Pathway : The compound has been observed to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax. This dual action enhances its potential as an anticancer agent .
  • Autophagy Induction : It also triggers autophagy by increasing the formation of autophagosomes and inhibiting mTOR signaling pathways .

Anticancer Activity

The compound has been tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)Mechanism
MCF-70.25Apoptosis via caspase activation
MDA-MB-2310.5Induction of autophagy
HepG20.48Inhibition of cell proliferation

In comparative studies, it has demonstrated stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating its potential as a more effective therapeutic agent in oncology .

Enzyme Inhibition

Beyond anticancer activity, this compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2:

CompoundIC50 (µM)Target Enzyme
3-(3,4-Dimethoxyphenyl)-7-phenyl...0.057CDK2
Sorafenib0.184CDK2

The inhibition of CDK2 is particularly noteworthy as it plays a crucial role in cell cycle regulation and is a validated target for cancer therapy .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various pyrazolo derivatives on breast cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis more effectively than standard chemotherapeutics like cisplatin .
  • Molecular Docking Studies : In silico studies utilizing molecular docking techniques revealed that this compound fits well into the active site of CDK2, suggesting a strong binding affinity that correlates with its inhibitory activity observed in vitro .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-27-16-9-8-13(10-17(16)28-2)18-23-24-20-15-11-22-26(14-6-4-3-5-7-14)19(15)21-12-25(18)20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOZTDSTLGVRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.